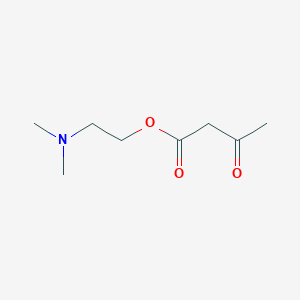

2-(Dimethylamino)ethyl 3-oxobutanoate

Description

2-(Dimethylamino)ethyl 3-oxobutanoate is an ester derivative of 3-oxobutanoic acid, characterized by a dimethylaminoethyl group at the ester position. Its molecular formula is C₈H₁₃NO₃, with a molecular weight of 171.20 g/mol. This compound features a reactive β-ketoester moiety, enabling keto-enol tautomerism and nucleophilic reactions at the carbonyl group. The dimethylamino substituent enhances solubility in polar solvents and may influence reactivity in synthetic applications, such as polymer chemistry or heterocycle synthesis .

Properties

CAS No. |

6131-49-3 |

|---|---|

Molecular Formula |

C8H15NO3 |

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-(dimethylamino)ethyl 3-oxobutanoate |

InChI |

InChI=1S/C8H15NO3/c1-7(10)6-8(11)12-5-4-9(2)3/h4-6H2,1-3H3 |

InChI Key |

LWFQGLZKTGSAQC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(=O)OCCN(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 2-(dimethylamino)ethyl 3-oxobutanoate, highlighting differences in substituents, molecular properties, and reactivity:

Key Comparative Analysis

Reactivity of the β-Ketoester Group: this compound exhibits keto-enol tautomerism, similar to ethyl 3-oxobutanoate . However, the dimethylamino group may stabilize the enolate form, enhancing nucleophilic reactivity compared to the methoxyethyl analog . Ethyl 2,2-dichloro-3-oxobutanoate shows heightened electrophilicity due to electron-withdrawing chlorine atoms, making it more reactive in alkylation reactions than the dimethylamino-substituted compound .

Solubility and Physical Properties: The dimethylaminoethyl group in this compound improves solubility in polar solvents (e.g., water or ethanol) compared to ethyl 3,3-dimethyl-2-oxobutanoate, which has hydrophobic methyl groups . 2-Methoxyethyl 3-oxobutanoate has intermediate hydrophilicity due to its methoxy group but lacks the basicity of the dimethylamino substituent .

Applications in Polymer Chemistry: In resin formulations, dimethylamino-containing esters like ethyl 4-(dimethylamino)benzoate outperform 2-(dimethylamino)ethyl methacrylate in degree of conversion and mechanical properties .

Synthetic Utility: Ethyl 3-oxobutanoate is a benchmark for Claisen condensations and heterocycle synthesis (e.g., pyrazoles) . The dimethylamino variant may enable regioselective reactions due to its electron-donating substituent. Ethyl 2-acetyl-3-(dimethylamino)acrylate () forms conjugated systems useful in cyclization reactions, a feature absent in simpler analogs.

Notes on Critical Differences

- Steric Effects: Bulky substituents (e.g., 3,3-dimethyl in ethyl 3,3-dimethyl-2-oxobutanoate) hinder enolate formation, reducing reactivity compared to the target compound .

- Electronic Effects: Electron-withdrawing groups (e.g., Cl in ethyl 2,2-dichloro-3-oxobutanoate) increase electrophilicity, while electron-donating groups (e.g., dimethylamino) enhance nucleophilic reactivity .

- Application-Specific Performance: In resin cements, amine concentration and substituent position critically affect physical properties, as seen in comparisons between ethyl 4-(dimethylamino)benzoate and methacrylate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.